molecular formula C19H35N3O B6126919 N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide

N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide

Número de catálogo B6126919
Peso molecular: 321.5 g/mol
Clave InChI: PNEUDHFGVFLXAU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, commonly known as BMS-986141, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and chronic pain. It belongs to the class of compounds known as p38α mitogen-activated protein kinase (MAPK) inhibitors, which are involved in the regulation of inflammation and immune response. BMS-986141 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mecanismo De Acción

BMS-986141 exerts its therapeutic effects by selectively inhibiting the activity of p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide, which is a key regulator of inflammation and immune response. The compound binds to the ATP-binding pocket of p38α and prevents its activation by upstream kinases. This, in turn, reduces the production of pro-inflammatory cytokines and chemokines and inhibits the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects
BMS-986141 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated in animal models and does not exhibit any significant toxicity or adverse effects. In preclinical studies, BMS-986141 has been shown to reduce inflammation and tissue damage in various disease models, including collagen-induced arthritis and experimental colitis. The compound has also been shown to reduce pain behavior in animal models of neuropathic pain and osteoarthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMS-986141 has several advantages as a research tool, including its high potency and selectivity for p38α N-(1'-methyl-1,4'-bipiperidin-3-yl)cycloheptanecarboxamide. The compound is also readily available and can be easily synthesized in large quantities. However, BMS-986141 has some limitations as a research tool, including its relatively high cost and the limited availability of preclinical data on its efficacy and safety.

Direcciones Futuras

There are several potential future directions for the development of BMS-986141 as a therapeutic agent. One possibility is to explore its efficacy in combination with other drugs, such as biologics or small molecule inhibitors, for the treatment of autoimmune diseases. Another potential direction is to investigate its potential use in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Further preclinical and clinical studies are needed to fully elucidate the therapeutic potential of BMS-986141.

Métodos De Síntesis

The synthesis of BMS-986141 involves a multi-step process that includes the reaction of cycloheptanone with piperidine and subsequent functionalization of the resulting intermediate with various reagents. The final step involves the introduction of the amide group using N-methylcyclohexylamine. The purity and yield of the compound are optimized through various purification techniques, including column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

BMS-986141 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promise in the treatment of chronic pain, such as neuropathic pain and osteoarthritis. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the infiltration of immune cells into inflamed tissues.

Propiedades

IUPAC Name

N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O/c1-21-13-10-18(11-14-21)22-12-6-9-17(15-22)20-19(23)16-7-4-2-3-5-8-16/h16-18H,2-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEUDHFGVFLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)NC(=O)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.